5-Biphenyl-4-yl-2-pyridinecarboxylic acid 5-Biphenyl-4-yl-2-pyridinecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13402233
InChI: InChI=1S/C18H13NO2/c20-18(21)17-11-10-16(12-19-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21)
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O
Molecular Formula: C18H13NO2
Molecular Weight: 275.3 g/mol

5-Biphenyl-4-yl-2-pyridinecarboxylic acid

CAS No.:

Cat. No.: VC13402233

Molecular Formula: C18H13NO2

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

5-Biphenyl-4-yl-2-pyridinecarboxylic acid -

Specification

Molecular Formula C18H13NO2
Molecular Weight 275.3 g/mol
IUPAC Name 5-(4-phenylphenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C18H13NO2/c20-18(21)17-11-10-16(12-19-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21)
Standard InChI Key IBSGHXXKPYFGBM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring linked to a biphenyl moiety at the 2-position, with a carboxylic acid group at the 5-position of the pyridine ring. This configuration creates a planar, conjugated system that enhances its ability to participate in π-π interactions and coordinate with metal ions . Key structural features include:

  • IUPAC Name: 5-(4-phenylphenyl)pyridine-2-carboxylic acid

  • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O

  • InChI Key: IBSGHXXKPYFGBM-UHFFFAOYSA-N

Physical and Chemical Properties

PropertyValueSource
Molecular Weight275.3 g/mol
Melting PointNot available
Purity>98% (commercial samples)
SolubilityInsoluble in water; soluble in DMSO, DMF
AppearanceWhite to off-white powder

The carboxylic acid group confers acidity (predicted pKa ≈ 4.2), enabling salt formation and coordination chemistry . Its biphenyl-pyridine backbone contributes to rigidity, making it suitable for constructing MOFs with high thermal stability .

Synthesis and Production

Suzuki-Miyaura Cross-Coupling

A common synthesis route involves Suzuki-Miyaura coupling between 5-bromo-2-pyridinecarboxylic acid and 4-biphenylboronic acid. This single-step reaction uses tetrakis(triphenylphosphine)palladium(0) as a catalyst in a basic aqueous-organic solvent system (e.g., toluene/ethanol) . Typical conditions include:

  • Temperature: 80–100°C

  • Yield: 70–85%

  • Key Step: Transmetallation and reductive elimination to form the biphenyl-pyridine backbone .

Post-Functionalization Strategies

  • Esterification: The carboxylic acid can be converted to methyl or ethyl esters using SOCl₂/ROH, enabling further derivatization .

  • Metal Coordination: Reacting with transition metals (e.g., Co²⁺, Ni²⁺) yields MOFs with tunable pore structures .

Pharmaceutical Applications

5α-Reductase Inhibition

Biphenyl-carboxylic acid derivatives exhibit inhibitory activity against 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. In one study, 4'-(dicyclohexyl)acetyl-4-biphenyl carboxylic acid (structurally analogous to 5-biphenyl-4-yl-2-pyridinecarboxylic acid) showed an IC₅₀ of 220 nM against the human type 2 isozyme .

Anticancer Activity

Derivatives of this compound demonstrate cytotoxicity against cancer cell lines:

DerivativeTarget (IC₅₀)Mechanism
CA224 (analogue)CDK4: 0.8 µMCell cycle arrest
Tubulin: 2.1 µMMitotic inhibition

Molecular docking studies suggest binding to the ATP pocket of CDK4 and the colchicine site of tubulin .

Materials Science Applications

Metal-Organic Frameworks (MOFs)

The compound serves as a ligand in MOFs due to its rigid, linear geometry and bifunctional groups (–COOH and pyridine N). Notable examples include:

  • NiL₂ MOF: Exhibits dynamic porosity, switching between non-porous and porous phases under CO pressure .

  • Co-Based MOF: Used in electrochemiluminescence (ECL) sensors, showing 8.37× higher quantum efficiency than [Ru(bpy)₃]²⁺ .

Luminescent Materials

Terbium(III) complexes with pyridine-dicarboxylic acid derivatives (e.g., DSPDA) display strong green emission (Φ = 6–12%) in solid state, making them candidates for OLEDs .

Environmental Applications

Pollutant Adsorption

MOFs incorporating this ligand efficiently adsorb arsenic(V) (454.94 mg/g) and methylchlorophenoxy propionic acid (30× better than activated carbon) via π-π interactions and electrostatic forces .

Catalytic Degradation

In Fenton-like systems, Co-MOFs catalyze the breakdown of organic dyes (e.g., rhodamine B) with >90% efficiency under visible light .

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